molecular formula C16H12N4O2S B11266936 5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B11266936
M. Wt: 324.4 g/mol
InChI Key: WMDSPIOUTWJZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, thiophene, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the thiophene and oxadiazole moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE
  • **5-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE

Uniqueness

5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H12N4O2S/c1-21-11-6-4-10(5-7-11)12-9-13(19-18-12)16-17-15(20-22-16)14-3-2-8-23-14/h2-9H,1H3,(H,18,19)

InChI Key

WMDSPIOUTWJZKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.